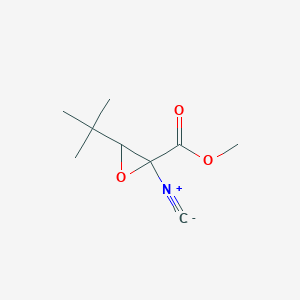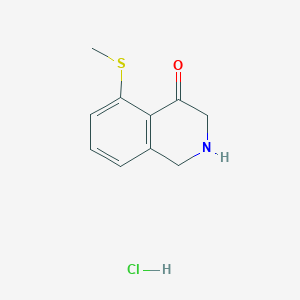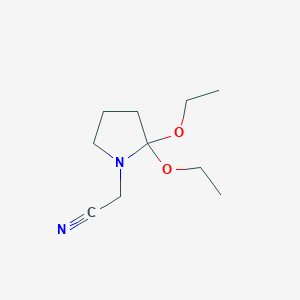
(1-Bromo-2-methylpropan-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-methylpropan-2-yl)cyanamide is an organic compound with the molecular formula C5H9BrN2. It is a derivative of cyanamide, where one of the hydrogen atoms is replaced by a (1-bromo-2-methylpropan-2-yl) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpropan-2-yl)cyanamide typically involves the bromination of 2-methylpropan-2-yl cyanamide. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylpropan-2-yl)cyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various alkoxides. Reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include (2-methylpropan-2-yl)cyanamide derivatives with different substituents replacing the bromine atom.
Reduction: Products include (2-methylpropan-2-yl)amine and other reduced forms.
Oxidation: Products include oxidized derivatives with additional functional groups.
Scientific Research Applications
(1-Bromo-2-methylpropan-2-yl)cyanamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyanamide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The cyanamide group can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
(1-Bromo-2-methylpropan-2-yl)amine: Similar structure but with an amine group instead of cyanamide.
(1-Bromo-2-methylpropan-2-yl)alcohol: Contains a hydroxyl group instead of cyanamide.
(1-Bromo-2-methylpropan-2-yl)carboxylic acid: Features a carboxylic acid group.
Uniqueness
(1-Bromo-2-methylpropan-2-yl)cyanamide is unique due to the presence of both a bromine atom and a cyanamide group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90304-06-6 |
|---|---|
Molecular Formula |
C5H9BrN2 |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
(1-bromo-2-methylpropan-2-yl)cyanamide |
InChI |
InChI=1S/C5H9BrN2/c1-5(2,3-6)8-4-7/h8H,3H2,1-2H3 |
InChI Key |
DQULZESTGNWKML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)

![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)



![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
